2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride
CAS No.: 1220034-34-3
Cat. No.: VC2691001
Molecular Formula: C13H28Cl2N2
Molecular Weight: 283.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220034-34-3 |
|---|---|
| Molecular Formula | C13H28Cl2N2 |
| Molecular Weight | 283.3 g/mol |
| IUPAC Name | 2-ethyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride |
| Standard InChI | InChI=1S/C13H26N2.2ClH/c1-2-13-5-3-4-10-15(13)11-12-6-8-14-9-7-12;;/h12-14H,2-11H2,1H3;2*1H |
| Standard InChI Key | GRTAJAUEPHSGPY-UHFFFAOYSA-N |
| SMILES | CCC1CCCCN1CC2CCNCC2.Cl.Cl |
| Canonical SMILES | CCC1CCCCN1CC2CCNCC2.Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure
2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride consists of two piperidine rings connected through a methylene bridge, with one piperidine ring bearing an ethyl substituent at the 2-position. The compound exists as a dihydrochloride salt, which enhances its stability and solubility properties compared to the free base form . The molecular structure features a methylene bridge attaching the first piperidine ring to the nitrogen of the second piperidine ring specifically at the 4-position of the piperidine ring.
Based on structural analysis of similar compounds, we can determine that the molecular formula of 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is C₁₃H₂₈Cl₂N₂, identical to its 3-position isomer but with a different connectivity pattern . The molecular structure is characterized by two basic nitrogen centers that form salt bridges with the hydrochloride moieties.
Physical Properties
While specific physical property data for 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is limited in the available literature, we can extrapolate properties based on its close structural analog, 2-Ethyl-1-(3-piperidinylmethyl)piperidine dihydrochloride. The physical properties are expected to be similar with some variations due to the different positional attachment.
The dihydrochloride salt form significantly enhances water solubility compared to the free base, making it more suitable for aqueous formulations in research settings. This property is particularly important for potential pharmaceutical applications where aqueous solubility is often a critical parameter.
Chemical Reactivity
The chemical reactivity of 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is primarily dictated by the two tertiary amine centers, which serve as basic sites and potential nucleophiles when converted to the free base form. In its dihydrochloride salt form, the compound exhibits enhanced stability due to the protonation of these nitrogen centers.
The compound can undergo typical reactions associated with tertiary amines, including:
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Conversion between salt and free base forms under appropriate pH conditions
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Nucleophilic substitution reactions at the nitrogen centers (after conversion to free base)
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Potential alkylation or acylation at the nitrogen centers
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Possible oxidation of the piperidine rings under harsh conditions
Synthesis and Preparation
Laboratory Scale Preparation
For laboratory-scale preparation, a feasible synthetic route might involve:
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Protection of the nitrogen in 4-piperidine methanol
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Conversion of the alcohol to a leaving group (e.g., tosylate or halide)
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Alkylation of 2-ethylpiperidine with this activated intermediate
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Deprotection of any protecting groups
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Salt formation with HCl to yield the final dihydrochloride product
Applications and Uses
Research Applications
2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride and related piperidine derivatives serve as valuable research tools in medicinal chemistry. These compounds often function as:
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Building blocks for more complex molecules
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Intermediates in pharmaceutical synthesis
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Pharmacological probes to study biological systems
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Reference standards for analytical methods
Related piperidine derivatives have shown potential as components in pharmaceutical research, particularly in the development of compounds targeting protein kinases and other enzymes of therapeutic interest . The structural features of this compound make it potentially useful in the design of molecules with specific receptor binding properties.
Chemical Research Uses
In chemical research, 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride may serve as:
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A model compound for studying structure-activity relationships
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A synthetic intermediate for more complex molecules
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A reference standard for analytical method development
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A scaffold for library generation in medicinal chemistry
Its well-defined structure with two piperidine rings connected through a specific linking pattern makes it valuable for exploring how spatial arrangement affects molecular properties and biological activities.
| Quantity | Typical Price Range | Notes |
|---|---|---|
| 50-100 mg | Lower price point | Suitable for analytical standards |
| 500 mg | Mid-range price | Common research quantity |
| 1-5 g | Higher price point | Larger research quantities |
Pricing would be expected to follow standard bulk discount patterns, with per-milligram costs decreasing with larger quantity purchases. The compound appears to be available in research quantities of at least 500 mg, based on supplier information.
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride exist, with the most closely related being positional isomers:
These positional isomers differ in the point of attachment of the methylene bridge to the second piperidine ring, which can significantly affect three-dimensional structure and potentially biological activity.
Functional Similarities and Differences
The functional properties of these related compounds share several characteristics:
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All contain basic nitrogen centers that can form salt bridges
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All feature the bis-piperidine scaffold connected by a methylene bridge
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The position of substitution (2, 3, or 4) affects the three-dimensional arrangement
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Salt forms generally exhibit enhanced solubility in aqueous media
The positional differences between these isomers can significantly impact:
These distinctions make each isomer potentially useful for different applications in medicinal chemistry research, where subtle structural variations can lead to significant differences in biological activity profiles.
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